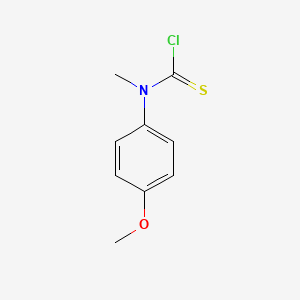
4-クロロ-2,6-ジフルオロベンズアルデヒド
概要
説明
4-Chloro-2,6-difluorobenzaldehyde: is an organic compound with the molecular formula C7H3ClF2O . It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms at the 4th, 2nd, and 6th positions, respectively. This compound is known for its use as an intermediate in organic synthesis and various chemical reactions.
科学的研究の応用
4-Chloro-2,6-difluorobenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the manufacture of specialty chemicals and materials.
作用機序
Target of Action
It is known that benzaldehyde derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzaldehyde derivatives are often involved in electrophilic aromatic substitution reactions, where they can bind to nucleophilic sites on their targets .
Biochemical Pathways
Benzaldehyde derivatives can potentially affect a variety of biochemical pathways due to their reactivity .
Pharmacokinetics
The presence of the fluorine atoms might influence its pharmacokinetic properties, potentially affecting its absorption and distribution .
Result of Action
Benzaldehyde derivatives can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2,6-difluorobenzaldehyde. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with its targets .
生化学分析
Biochemical Properties
4-Chloro-2,6-difluorobenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation.
Cellular Effects
The effects of 4-Chloro-2,6-difluorobenzaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and altering the expression of key regulatory genes. Additionally, 4-Chloro-2,6-difluorobenzaldehyde can disrupt cellular metabolism by inhibiting enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 4-Chloro-2,6-difluorobenzaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can form covalent bonds with the active sites of enzymes, thereby inhibiting their activity. Additionally, 4-Chloro-2,6-difluorobenzaldehyde can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 4-Chloro-2,6-difluorobenzaldehyde change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-Chloro-2,6-difluorobenzaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 4-Chloro-2,6-difluorobenzaldehyde can result in chronic effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Chloro-2,6-difluorobenzaldehyde vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant toxic or adverse effects . For instance, high doses of 4-Chloro-2,6-difluorobenzaldehyde have been associated with liver toxicity and other adverse effects in animal studies. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
4-Chloro-2,6-difluorobenzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . For example, it can be metabolized by aldehyde dehydrogenase to form carboxylic acids. These metabolic pathways can influence the overall metabolic flux and levels of metabolites within cells.
Transport and Distribution
The transport and distribution of 4-Chloro-2,6-difluorobenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect its localization and accumulation within different cellular compartments. For instance, 4-Chloro-2,6-difluorobenzaldehyde may be transported into cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 4-Chloro-2,6-difluorobenzaldehyde can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-Chloro-2,6-difluorobenzaldehyde may accumulate in the mitochondria, where it can affect mitochondrial function and energy production.
準備方法
Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-difluorobenzaldehyde can be synthesized through several methods, including:
Halogenation: Starting from 2,6-difluorobenzaldehyde, the compound can be chlorinated at the 4th position using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Fluorination: Alternatively, 4-chlorobenzaldehyde can be fluorinated at the 2nd and 6th positions using a fluorinating agent like hydrogen fluoride or a fluorine gas in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of 4-chloro-2,6-difluorobenzaldehyde typically involves:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalytic Processes: Utilizing catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation and fluorination reactions.
化学反応の分析
Types of Reactions: 4-Chloro-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 4-Chloro-2,6-difluorobenzoic acid.
Reduction: 4-Chloro-2,6-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
2,6-Difluorobenzaldehyde: Lacks the chlorine atom at the 4th position, leading to different reactivity and applications.
4-Chlorobenzaldehyde: Lacks the fluorine atoms at the 2nd and 6th positions, resulting in distinct chemical properties.
3,4,5-Trifluorobenzaldehyde: Contains three fluorine atoms, leading to different electronic effects and reactivity.
Uniqueness: 4-Chloro-2,6-difluorobenzaldehyde is unique due to the specific combination of chlorine and fluorine substitutions on the benzene ring, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in various chemical syntheses.
特性
IUPAC Name |
4-chloro-2,6-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTVSBCPMJQRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378511 | |
| Record name | 4-Chloro-2,6-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252004-45-8 | |
| Record name | 4-Chloro-2,6-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-2,6-DIFLUOROBENZALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
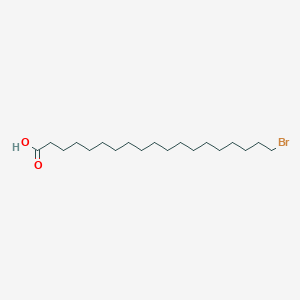



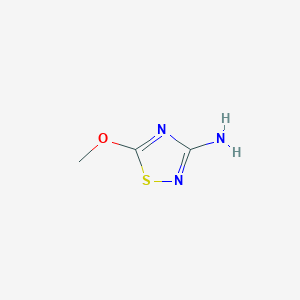

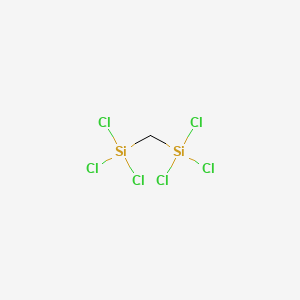

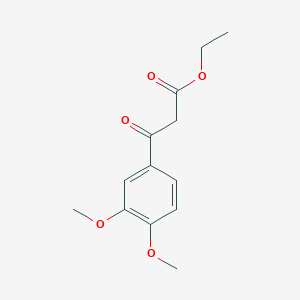


![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)

